Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a brominated phenoxy group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Bromination: The phenoxy group is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated phenoxy group is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole and pyrrolidine moieties could play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(2-chloro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
(S)-tert-Butyl 3-(2-fluoro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C20H25BrN2O4 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN2O4/c1-12-18(13(2)27-22-12)14-6-7-16(21)17(10-14)25-15-8-9-23(11-15)19(24)26-20(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3 |
InChI Key |
OAYDHUFPFWSLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)OC3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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